VP7 (31-40) peptide
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Overview
Description
VP7 (31-40) peptide: is a polypeptide derived from the VP7 protein of the rotavirus. This peptide sequence, specifically from amino acids 31 to 40, is known for its role as an epitope, which is a part of the antigen recognized by the immune system. The VP7 protein is a major structural protein of the rotavirus, playing a crucial role in the virus’s ability to infect host cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The VP7 (31-40) peptide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups during synthesis. The reaction conditions include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds .
Industrial Production Methods: : For industrial-scale production, recombinant DNA technology can be employed. This involves inserting the gene encoding the this compound into an expression vector, which is then introduced into a host organism such as E. coli or yeast. The host organism produces the peptide, which is subsequently purified using techniques like affinity chromatography .
Chemical Reactions Analysis
Types of Reactions: : The VP7 (31-40) peptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residues in the peptide, leading to the formation of dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
Oxidation: Formation of dityrosine cross-links.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry: : The VP7 (31-40) peptide is used in studies to understand peptide synthesis and modification techniques. It serves as a model peptide for developing new synthetic methods and studying peptide-protein interactions .
Biology: : In biological research, the this compound is used to study the immune response to rotavirus infections. It is employed in epitope mapping studies to identify the regions of the VP7 protein that are recognized by antibodies .
Medicine: : The peptide is used in vaccine development against rotavirus. It is incorporated into multi-epitope vaccines designed to elicit a robust immune response. Additionally, it is used in diagnostic assays to detect rotavirus infections .
Industry: : In the pharmaceutical industry, the this compound is used in the development of antiviral drugs. It serves as a target for screening potential inhibitors of rotavirus infection .
Mechanism of Action
The VP7 (31-40) peptide exerts its effects by acting as an epitope that is recognized by the immune system. When introduced into the body, it is processed by antigen-presenting cells and presented on the surface in the context of major histocompatibility complex (MHC) molecules. This presentation activates T-cells, which then initiate an immune response against the rotavirus. The molecular targets involved include MHC molecules and T-cell receptors .
Comparison with Similar Compounds
Similar Compounds
VP4 peptide: Another peptide derived from the rotavirus, involved in the virus’s ability to attach to host cells.
VP7 (1-10) peptide: A different segment of the VP7 protein, also used in immunological studies.
Uniqueness: : The VP7 (31-40) peptide is unique due to its specific sequence and its role as a major epitope recognized by the immune system. This makes it particularly valuable in vaccine development and immunological research .
Biological Activity
The VP7 (31-40) peptide is derived from the outer capsid protein of rotavirus, a significant pathogen responsible for severe gastroenteritis in infants and young children. This peptide has garnered attention for its biological activities, particularly in the context of viral infection mechanisms and immune responses. Below, we explore the biological activity of the this compound, including its structural characteristics, interaction with biological membranes, immunogenic properties, and potential applications.
Structural Characteristics
The VP7 protein is a glycoprotein that forms part of the rotavirus outer layer. Research indicates that the this compound exhibits an amphipathic α-helical structure, which is crucial for its interaction with lipid membranes.
- Helical Folding : Circular dichroism (CD) spectroscopy confirmed that the peptide adopts a helical conformation in environments mimicking biological membranes at both acidic and neutral pH levels .
- Membrane Interaction : Plasmon waveguide resonance studies demonstrated that the this compound can insert into and permeabilize artificial membranes, a property not shared by the native VP7 protein. This suggests that the peptide may facilitate membrane destabilization during viral entry into host cells .
The biological activity of the this compound is closely linked to its role in rotavirus infection:
- Membrane Permeabilization : The ability of the this compound to disrupt membrane integrity is hypothesized to aid in the entry of non-enveloped viruses like rotavirus into host cells. This mechanism is critical as it allows the viral genome to access the cytoplasm for replication .
- Neutralization by Antibodies : Studies have shown that antibodies targeting VP7 can neutralize rotavirus by inhibiting virus decapsidation, thereby preventing infection. This highlights the importance of VP7 as a target for vaccine development and therapeutic interventions .
Immunogenic Properties
The immunogenicity of the this compound has been studied in various models:
- T-cell Responses : In murine models, VP7 has been identified as a primary target for cytotoxic T lymphocytes (CTLs). Following infection, specific CD8+ T-cell responses to VP7 were observed, indicating its role in eliciting adaptive immunity against rotavirus .
- Epitopes Identification : Research involving overlapping peptides has mapped several epitopes within VP7 that are recognized by T-cells. The response kinetics differ between homologous and heterologous infections, suggesting that VP7 plays a pivotal role in shaping immune responses during rotavirus infections .
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of the this compound:
- Peptide Interaction with Membranes : A study demonstrated that the this compound could permeabilize membranes more effectively than its full-length counterpart. This was attributed to its unique structural properties which allow it to adopt a functional conformation upon interaction with lipid bilayers .
- Immunogenicity in Animal Models : Research conducted on suckling mice indicated distinct patterns of T-cell activation against VP7, with peaks observed at different time points post-infection. This biphasic response may correlate with viral shedding patterns observed in infants .
- Role in Neutralization : Monoclonal antibodies targeting VP7 were shown to inhibit rotavirus infection by preventing decapsidation, underscoring its potential as a vaccine target .
Applications and Future Directions
The biological activity of the this compound opens avenues for various applications:
- Vaccine Development : Given its immunogenic properties and role in viral entry, the this compound could be utilized in vaccine formulations aimed at inducing robust immune responses against rotavirus.
- Therapeutic Interventions : Understanding how this peptide interacts with cell membranes may lead to novel antiviral strategies that disrupt rotavirus entry mechanisms.
Properties
Molecular Formula |
C67H101N13O15 |
---|---|
Molecular Weight |
1328.6 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C67H101N13O15/c1-11-38(8)54(79-65(93)55(39(9)12-2)78-63(91)52(34-43-23-27-45(82)28-24-43)73-57(85)46(68)35-53(83)84)64(92)77-51(33-42-21-25-44(81)26-22-42)60(88)72-47(20-17-29-71-67(69)70)58(86)76-50(32-41-18-15-14-16-19-41)61(89)74-48(30-36(4)5)59(87)75-49(31-37(6)7)62(90)80-56(66(94)95)40(10)13-3/h14-16,18-19,21-28,36-40,46-52,54-56,81-82H,11-13,17,20,29-35,68H2,1-10H3,(H,72,88)(H,73,85)(H,74,89)(H,75,87)(H,76,86)(H,77,92)(H,78,91)(H,79,93)(H,80,90)(H,83,84)(H,94,95)(H4,69,70,71)/t38-,39-,40-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-/m0/s1 |
InChI Key |
XNVYBAHBZWHTTJ-YOVNVZJKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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